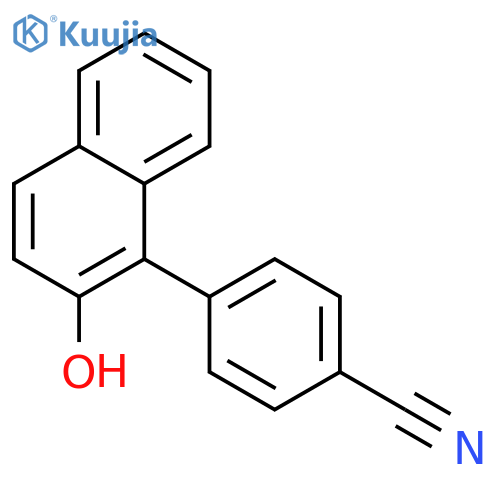

Cas no 118693-55-3 (4-(2-Hydroxynaphthalen-1-yl)benzonitrile)

118693-55-3 structure

商品名:4-(2-Hydroxynaphthalen-1-yl)benzonitrile

4-(2-Hydroxynaphthalen-1-yl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-(2-Hydroxynaphthalen-1-yl)benzonitrile

- SCHEMBL19435502

- 118693-55-3

-

- インチ: InChI=1S/C17H11NO/c18-11-12-5-7-14(8-6-12)17-15-4-2-1-3-13(15)9-10-16(17)19/h1-10,19H

- InChIKey: JIJGXZFJJXBCOK-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC(=C2C3=CC=C(C=C3)C#N)O

計算された属性

- せいみつぶんしりょう: 245.084063974g/mol

- どういたいしつりょう: 245.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 44Ų

4-(2-Hydroxynaphthalen-1-yl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109871-1g |

4-(2-Hydroxynaphthalen-1-yl)benzonitrile |

118693-55-3 | 95% | 1g |

$720 | 2023-11-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759535-1g |

4-(2-Hydroxynaphthalen-1-yl)benzonitrile |

118693-55-3 | 98% | 1g |

¥6447.00 | 2024-08-09 | |

| Crysdot LLC | CD12175136-1g |

4-(2-Hydroxynaphthalen-1-yl)benzonitrile |

118693-55-3 | 95+% | 1g |

$762 | 2024-07-23 | |

| Alichem | A219006646-1g |

4-(2-Hydroxynaphthalen-1-yl)benzonitrile |

118693-55-3 | 95% | 1g |

$675.80 | 2023-09-04 | |

| Chemenu | CM109871-1g |

4-(2-Hydroxynaphthalen-1-yl)benzonitrile |

118693-55-3 | 95% | 1g |

$720 | 2021-08-06 |

4-(2-Hydroxynaphthalen-1-yl)benzonitrile 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

118693-55-3 (4-(2-Hydroxynaphthalen-1-yl)benzonitrile) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量